2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
Description
This compound features a 1,2,4-triazin-3-yl core substituted with an amino group, a 4-methylbenzyl moiety at position 6, and a sulfanyl bridge at position 2. The sulfanyl group connects to an acetamide backbone, which is further substituted with a 4-methoxyphenyl group. While direct pharmacological data for this compound are absent in the provided evidence, analogs with similar scaffolds exhibit antimicrobial, anti-inflammatory, or anti-exudative properties .
Properties
IUPAC Name |
2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-13-3-5-14(6-4-13)11-17-19(27)25(21)20(24-23-17)29-12-18(26)22-15-7-9-16(28-2)10-8-15/h3-10H,11-12,21H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCIUTDQUWEMIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the triazine ring through cyclization reactions, followed by the introduction of the sulfanyl group and the acetamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
- 4-Methoxyphenyl vs.
- Triazinone vs. Triazole Cores: The 1,2,4-triazin-5-one core in the target compound may offer greater metabolic stability than 1,2,4-triazole derivatives (e.g., ), which are prone to oxidation.
- Sulfanyl Linker : The sulfanyl bridge is conserved across analogs, suggesting its role in stabilizing molecular conformation or interacting with biological targets via sulfur-mediated interactions .
Pharmacological Potential
- Anti-Exudative Activity: Triazole sulfanyl acetamides (e.g., ) show dose-dependent anti-exudative effects (10 mg/kg), suggesting the target compound’s triazinone core could be optimized for similar applications.
Biological Activity
The compound 2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide represents a novel class of triazine derivatives that have garnered attention for their potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects, including antibacterial, anticancer, and anticonvulsant properties.
1. Antibacterial Activity
Research indicates that certain triazine derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to the target molecule demonstrate effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some related compounds has been reported as low as 256 µg/mL against Escherichia coli and Staphylococcus aureus .
2. Anticancer Activity
The anticancer potential of triazine derivatives has been explored in various studies. For example:
- In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
- A specific derivative was tested against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells, showing selective toxicity with significant inhibition of cell proliferation .
3. Anticonvulsant Activity
The anticonvulsant properties of triazine compounds have also been investigated. In animal models, certain derivatives showed promising results:
- Compounds were tested in picrotoxin-induced convulsion models, revealing median effective doses significantly lower than standard treatments .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Key observations include:
- The presence of electron-withdrawing groups on the phenyl ring enhances biological activity.
- Substituents such as methyl and halogens (Cl, Br) at specific positions are linked to increased potency against various biological targets .
Case Studies
| Study | Compound Tested | Biological Activity | Results |
|---|---|---|---|
| Evren et al., 2019 | N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Anticancer | Strong selectivity against A549 and NIH/3T3 cells with significant IC50 values |
| PMC9268695 | Triazine analogs | Anticonvulsant | Effective in picrotoxin-induced models with lower doses than ethosuximide |
| MDPI Study | Thiazole-linked compounds | Antibacterial | MIC of 256 µg/mL against E. coli and S. aureus |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
